molecular formula C9H9NO3 B8664073 4,6-dimethoxy-1,2-benzoxazole

4,6-dimethoxy-1,2-benzoxazole

Cat. No.: B8664073
M. Wt: 179.17 g/mol
InChI Key: WDVYLYYDNBRGFU-UHFFFAOYSA-N
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Description

4,6-dimethoxy-1,2-benzoxazole is a heterocyclic organic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy groups at the 4 and 6 positions of the benzene ring enhances the compound’s chemical properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of 4,6-dimethoxy-1,2-benzoxazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzene derivatives containing suitable functional groups for forming the isoxazole ring. For instance, the reaction of 4,6-dimethoxy-2-nitrobenzaldehyde with hydroxylamine-O-sulfonic acid under basic conditions can yield this compound .

Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of strong bases and silylating agents in aprotic media to promote the formation of the desired benzisoxazole .

Chemical Reactions Analysis

4,6-dimethoxy-1,2-benzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols.

One notable reaction is the gold-catalyzed reaction of this compound with propiolates and ynamides, which leads to the formation of 7-acylindolyl derivatives and quinolone oxides . The reaction mechanism involves nucleophilic attack by the nitrogen atom, followed by N–O bond cleavage and subsequent formation of gold carbenoid intermediates .

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity against Acinetobacter baumannii is believed to be mediated through the inhibition of enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These enzymes play crucial roles in bacterial metabolism, and their inhibition disrupts essential cellular processes, leading to bacterial cell death.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4,6-dimethoxy-1,2-benzoxazole

InChI

InChI=1S/C9H9NO3/c1-11-6-3-8(12-2)7-5-10-13-9(7)4-6/h3-5H,1-2H3

InChI Key

WDVYLYYDNBRGFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=NO2)C(=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure substantially the same as described in Example 1, Step C, 1.97 g of 4,6-dimethoxysalicylaldoxime is treated with 2.0 g of trichloroacetylisocyanate to yield 1.3 g (72.6%) of 4,6-dimethoxy-1,2-benzisoxazole, m.p. 100°-101° C.
Name
4,6-dimethoxysalicylaldoxime
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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